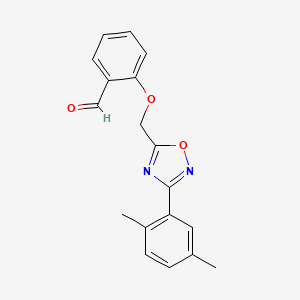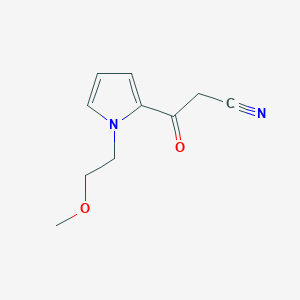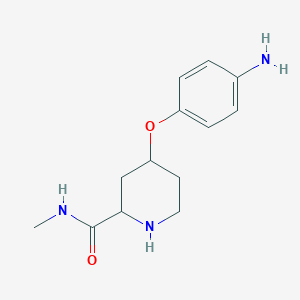![molecular formula C14H7FN2O B11787019 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile CAS No. 1706443-02-8](/img/structure/B11787019.png)
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ciano-2-(3-fluorofenil)benzo[d]oxazol es un compuesto químico con la fórmula molecular C14H7FN2O. Es un miembro de la familia de los oxazoles, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos de investigación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Ciano-2-(3-fluorofenil)benzo[d]oxazol típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de 3-fluoroanilina con un precursor adecuado de benzo[d]oxazol en presencia de un agente deshidratante . Las condiciones de reacción a menudo requieren temperaturas elevadas y el uso de solventes como la dimetilformamida (DMF) o el tolueno.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para asegurar la calidad y el rendimiento consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Ciano-2-(3-fluorofenil)benzo[d]oxazol experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como el hidruro de sodio (NaH) y varios nucleófilos pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
5-Ciano-2-(3-fluorofenil)benzo[d]oxazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 5-Ciano-2-(3-fluorofenil)benzo[d]oxazol implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en su actividad biológica. Las vías exactas e interacciones moleculares son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
5-Ciano-2-(4-fluorofenil)benzo[d]oxazol: Similar en estructura pero con una posición diferente del átomo de flúor.
2-(3-Fluorofenil)benzo[d]oxazol-5-carbaldehído: Contiene un grupo aldehído en lugar de un grupo nitrilo.
Unicidad
5-Ciano-2-(3-fluorofenil)benzo[d]oxazol es único debido a su patrón de sustitución específico y la presencia del grupo nitrilo, que imparte propiedades químicas y biológicas distintas .
Propiedades
Número CAS |
1706443-02-8 |
|---|---|
Fórmula molecular |
C14H7FN2O |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7FN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
Clave InChI |
SZHKHEVOCHFODY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)


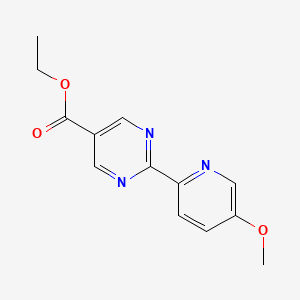
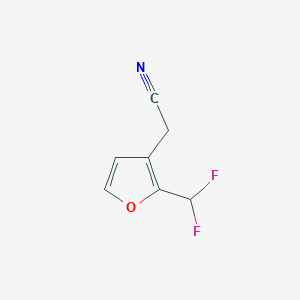


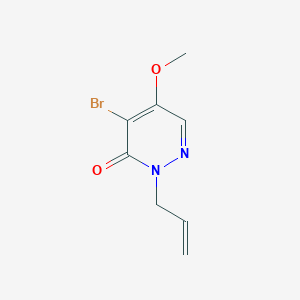
![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
